N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC16335709
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4/c1-25-16-9-7-15(8-10-16)13-23-19(11-12-21-23)22-20(24)14-27-18-6-4-3-5-17(18)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) |
| Standard InChI Key | WDHREWJIHGGIEQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3OC |
Introduction
Structural and Molecular Characterization
Chemical Identity and Formula
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a heterocyclic organic compound featuring:
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A pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group.
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An acetamide moiety at the 5-position of the pyrazole, further substituted with a 2-methoxyphenoxy group.
The molecular formula is C₂₀H₂₁N₃O₄, with a molecular weight of 367.40 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, analogous to methods for related pyrazole-acetamides :
Step 1: Formation of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine
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Starting Material: 4-Methoxybenzyl chloride reacts with 5-aminopyrazole under basic conditions (e.g., K₂CO₃).
Step 2: Acetamide Functionalization
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Reaction: 2-(2-Methoxyphenoxy)acetyl chloride reacts with the pyrazole-5-amine intermediate.
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Conditions: Dichloromethane, triethylamine (0°C to room temperature, 4–6 h) .
Step 3: Purification
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Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Optimization Challenges
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Steric Hindrance: Bulky substituents (e.g., 4-methoxybenzyl) may reduce reaction yields, necessitating excess reagents or prolonged reaction times .
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Byproduct Formation: Competing N-alkylation at the pyrazole’s 3-position requires careful temperature control .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Poor aqueous solubility due to aromatic and methoxy groups; soluble in DMSO, DMF, and dichloromethane.
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LogP (Predicted): ~2.8 (indicating moderate lipophilicity, calculated using ChemDraw).
Stability Profile
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Thermal Stability: Stable up to 200°C (differential scanning calorimetry estimate).
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Hydrolytic Sensitivity: Amide bond susceptible to acidic/basic hydrolysis (pH < 3 or > 10) .
Computational Insights
Molecular Docking Studies
Density functional theory (DFT) calculations on similar compounds predict:
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